molecular formula C14H14O B3051481 Ether, o-tolyl p-tolyl CAS No. 3402-72-0

Ether, o-tolyl p-tolyl

Cat. No.: B3051481
CAS No.: 3402-72-0
M. Wt: 198.26 g/mol
InChI Key: WJPVFWSONCRYGL-UHFFFAOYSA-N
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Description

Ether, o-tolyl p-tolyl, is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In this case, the compound consists of an o-tolyl group and a p-tolyl group bonded to the oxygen atom. Tolyl groups are derived from toluene and are commonly found in various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethers, including o-tolyl p-tolyl ether, can be achieved through several methods. One common method is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For o-tolyl p-tolyl ether, the reaction would involve the use of o-tolyl alcohol and p-tolyl halide under basic conditions.

Another method involves the use of phase transfer catalysis under microwave irradiation, which provides a high-yield and efficient synthesis route.

Industrial Production Methods

Industrial production of ethers often involves acid-catalyzed dehydration of alcohols. this method is more suitable for symmetrical ethers. For unsymmetrical ethers like o-tolyl p-tolyl ether, the Williamson ether synthesis remains a preferred method due to its versatility and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ether, o-tolyl p-tolyl, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ether, o-tolyl p-tolyl, in catalytic processes involves its role as a ligand. In palladium-catalyzed reactions, the ether coordinates to the palladium center, stabilizing the catalytic species and facilitating the formation of carbon-carbon bonds . The tolyl groups provide steric and electronic effects that influence the reactivity and selectivity of the catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ether, o-tolyl p-tolyl, is unique due to the presence of both ortho and para tolyl groups, which can lead to distinct steric and electronic properties compared to its symmetrical counterparts. This uniqueness can influence its reactivity and applications in various chemical processes .

Properties

IUPAC Name

1-methyl-2-(4-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-9-13(10-8-11)15-14-6-4-3-5-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPVFWSONCRYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187630
Record name Benzene, 1-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3402-72-0
Record name Benzene, 1-methyl-2-(4-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003402720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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